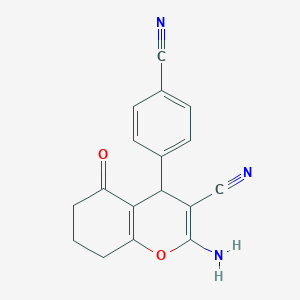![molecular formula C60H36N2O11 B15019228 oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)](/img/structure/B15019228.png)
oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
-5-Carboxylate is a chemical compound characterized by the presence of a carboxylate group attached to the fifth position of its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of -5-carboxylate typically involves the introduction of a carboxylate group into a precursor molecule. One common method is the oxidation of a corresponding -5-alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylate group.
Industrial Production Methods
In industrial settings, -5-carboxylate can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert -5-carboxylate into other carboxylic acid derivatives.
Reduction: Reduction reactions can transform -5-carboxylate into -5-alcohols or other reduced forms.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of -5-carboxylate can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: -5-Carboxylate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of -5-carboxylate compounds in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of -5-carboxylate involves its interaction with specific molecular targets and pathways. The carboxylate group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of -5-carboxylate.
類似化合物との比較
Similar Compounds
-4-Carboxylate: Similar in structure but with the carboxylate group at the fourth position.
-6-Carboxylate: Similar in structure but with the carboxylate group at the sixth position.
-5-Hydroxylate: Contains a hydroxyl group instead of a carboxylate group at the fifth position.
Uniqueness
-5-Carboxylate is unique due to its specific positioning of the carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C60H36N2O11 |
|---|---|
分子量 |
960.9 g/mol |
IUPAC名 |
[4-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenoxy]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C60H36N2O11/c63-53(39-7-3-1-4-8-39)33-15-37-11-19-43(20-12-37)61-55(65)49-31-17-41(35-51(49)57(61)67)59(69)72-47-27-23-45(24-28-47)71-46-25-29-48(30-26-46)73-60(70)42-18-32-50-52(36-42)58(68)62(56(50)66)44-21-13-38(14-22-44)16-34-54(64)40-9-5-2-6-10-40/h1-36H/b33-15+,34-16+ |
InChIキー |
CIVHDKXNINJZFV-KXJQYHRCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C(=O)N(C8=O)C9=CC=C(C=C9)/C=C/C(=O)C1=CC=CC=C1)C=C7 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=C(C=C9)C=CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15019160.png)
![6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)

![ethyl (2E)-2-[(4aR,6aS,6bS)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]hydrazinecarboxylate](/img/structure/B15019184.png)
![N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15019194.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15019217.png)



